COX-2 Selectivity Index: 1,2,4-Triazole-3-carboxylate Derivative 5d vs. Indomethacin
The methyl 5-(chloromethyl)-1-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate derivative (Compound 5d) demonstrated a COX-2 IC50 of 17.9 nM and a COX-1/COX-2 selectivity ratio of 1080 in recombinant human enzyme inhibition assays [1]. This selectivity substantially exceeds that of the reference NSAID indomethacin, which lacks comparable COX-2 preferential inhibition. The high selectivity index indicates that 5d potently inhibits COX-2 while sparing COX-1, a profile associated with reduced gastrointestinal toxicity. In parallel in vivo evaluation, 5d administered at 5 mg/kg provided superior anti-inflammatory efficacy and gastric protection compared to indomethacin at 10 mg/kg [1].
| Evidence Dimension | COX-2 inhibitory potency and COX-1/COX-2 selectivity |
|---|---|
| Target Compound Data | COX-2 IC50 = 17.9 nM; COX-1/COX-2 selectivity = 1080 |
| Comparator Or Baseline | Indomethacin (non-selective NSAID); no comparable selectivity index reported in this study |
| Quantified Difference | 5d exhibits >1000-fold selectivity for COX-2 over COX-1; in vivo efficacy at half the dose (5 mg/kg) of indomethacin (10 mg/kg) |
| Conditions | Recombinant human COX-1 and COX-2 enzyme inhibition assays; in vivo carrageenan-induced paw edema model in mice |
Why This Matters
Procurement of 1,2,4-triazole-3-carboxylate as a synthetic precursor enables access to derivatives with documented COX-2 selectivity far exceeding conventional NSAIDs, a critical consideration for inflammation-targeted drug discovery programs seeking to minimize gastrointestinal side effects.
- [1] Li S-M, Tsai S-E, Chiang C-Y, et al. Bioorganic Chemistry. 2020;104:104333. New methyl 5-(halomethyl)-1-aryl-1H-1,2,4-triazole-3-carboxylates as selective COX-2 inhibitors and anti-inflammatory agents. View Source
